1-(4-Ethoxyphenyl)aziridin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)aziridin-2-one can be synthesized through several methods. This method typically requires the use of ceric ammonium nitrate as an oxidizing agent to remove the protecting group, yielding the desired aziridinone .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method is the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Ceric ammonium nitrate is a common oxidizing agent used in the synthesis of aziridinones.
Major Products:
Nucleophilic Ring Opening: The major products are open-chain amines, which can be further functionalized for various applications.
Oxidation: The major product is the deprotected aziridinone.
Scientific Research Applications
1-(4-Ethoxyphenyl)aziridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Materials Science: The compound is used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Organic Synthesis: It is a versatile intermediate in the synthesis of various nitrogen-containing heterocycles, such as tetrahydroisoquinolines, pyrroles, and pyrrolidines.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)aziridin-2-one primarily involves the ring strain of the aziridine moiety, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that readily react with nucleophiles . This reactivity is exploited in various synthetic transformations to produce biologically and pharmaceutically important compounds .
Comparison with Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring that serves as a precursor to many aziridinones.
Azetidine: A four-membered nitrogen-containing ring that shares similar reactivity and applications with aziridines.
Uniqueness: 1-(4-Ethoxyphenyl)aziridin-2-one is unique due to the presence of the ethoxyphenyl group, which provides additional steric and electronic effects that influence its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Properties
CAS No. |
606135-83-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)aziridin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-9-5-3-8(4-6-9)11-7-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
PJRODHIYQQTQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC2=O |
Origin of Product |
United States |
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